molecular formula C6H6BClO2 B050647 2-Chlorophenylboronic acid CAS No. 3900-89-8

2-Chlorophenylboronic acid

Cat. No.: B050647
CAS No.: 3900-89-8
M. Wt: 156.38 g/mol
InChI Key: RRCMGJCFMJBHQC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Chlorophenylboronic acid is a monohalogenated phenylboronic acid, which is an important pharmaceutical intermediate and is widely used in the synthesis of new drugs . It has an inhibitory effect on fatty acid amidase with a Ki value of 0.01-1 µM .

Mode of Action

This allows them to modulate the activity of these targets, leading to changes in cellular processes .

Biochemical Pathways

This compound is often used in Suzuki–Miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . In this process, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals .

Pharmacokinetics

They are metabolized primarily by the liver and excreted in the urine . The bioavailability of this compound would be influenced by factors such as its solubility, stability, and the presence of transporters in the body.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with. For example, its inhibitory effect on fatty acid amidase could potentially influence lipid metabolism and signaling pathways . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other substances that can react with boronic acids, and the specific conditions under which the compound is stored and used .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorophenylboronic acid can be synthesized through several methods. One common method involves the reaction of 2-chlorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of more scalable and cost-effective methods. One such method is the direct borylation of 2-chlorobenzene using a palladium catalyst. This method offers high yields and can be easily scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: 2-Chlorophenol.

    Reduction: Boronic esters.

Properties

IUPAC Name

(2-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCMGJCFMJBHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370213
Record name 2-Chlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3900-89-8
Record name 2-Chlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chlorophenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.196.119
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-chlorophenylboronic acid in the synthesis of 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid?

A1: this compound serves as a crucial reagent in a Suzuki cross-coupling reaction. [] This reaction allows for the formation of a carbon-carbon bond between the 2-chlorophenyl group and the isoquinoline ring system. Specifically, it reacts with methyl 1-bromoisoquinoline-3-carboxylate, replacing the bromine atom with the 2-chlorophenyl group. This strategy enables the construction of the target compound, 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid. []

Q2: What are the advantages of using the Suzuki cross-coupling approach with this compound for synthesizing this class of compounds?

A2: The Suzuki cross-coupling using this compound provides several advantages in this specific synthesis: []

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